3-(methylamino)dihydrofuran-2(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylamino)dihydrofuran-2(3H)-one hydrochloride is a chemical compound that belongs to the class of dihydrofurans It is characterized by the presence of a furan ring that is partially saturated, along with a methylamino group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)dihydrofuran-2(3H)-one hydrochloride typically involves the reaction of a suitable furan derivative with a methylamine source under controlled conditions. One common method involves the use of 2,3-dihydrofuran as a starting material, which undergoes a nucleophilic substitution reaction with methylamine in the presence of a suitable catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)dihydrofuran-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-substituted dihydrofuran derivatives.
Scientific Research Applications
3-(methylamino)dihydrofuran-2(3H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(methylamino)dihydrofuran-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrofuran: A simpler analog without the methylamino group.
3-(ethylamino)dihydrofuran-2(3H)-one hydrochloride: A similar compound with an ethylamino group instead of a methylamino group.
3-(methylamino)tetrahydrofuran-2(3H)-one hydrochloride: A fully saturated analog.
Uniqueness
3-(methylamino)dihydrofuran-2(3H)-one hydrochloride is unique due to the presence of both the methylamino group and the partially saturated furan ring. This combination imparts specific chemical reactivity and biological activity that is distinct from its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C5H10ClNO2 |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
3-(methylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c1-6-4-2-3-8-5(4)7;/h4,6H,2-3H2,1H3;1H |
InChI Key |
XOUSBOIWAGOEJU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCOC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.